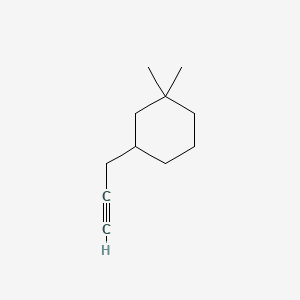

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane

Beschreibung

Eigenschaften

Molekularformel |

C11H18 |

|---|---|

Molekulargewicht |

150.26 g/mol |

IUPAC-Name |

1,1-dimethyl-3-prop-2-ynylcyclohexane |

InChI |

InChI=1S/C11H18/c1-4-6-10-7-5-8-11(2,3)9-10/h1,10H,5-9H2,2-3H3 |

InChI-Schlüssel |

DINALIRWPGSXOA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCC(C1)CC#C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Oxidative Coupling-Carbocyclization Cascade

A prominent method for synthesizing propargyl-substituted cycloalkanes involves palladium-catalyzed oxidative coupling reactions. This approach enables the formation of carbon-carbon bonds through a cascade reaction mechanism, often under aerobic conditions using environmentally benign oxidants such as molecular oxygen.

- Starting from a suitable precursor such as an enallene or an allenyne, the reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) in the presence of 1,4-benzoquinone as an oxidant and sodium carbonate as a base.

- The reaction is conducted in anhydrous acetonitrile at elevated temperatures (around 80 °C) for approximately 24 hours.

- After completion, the mixture is concentrated and purified by silica gel chromatography using a pentane/ethyl acetate eluent system.

| Compound | Yield (%) | Physical State | Purification Method |

|---|---|---|---|

| 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane (analog 3a) | 81-90% | Liquid | Silica gel column chromatography (ethyl acetate/pentane 5:95) |

This method affords high regio- and stereoselectivity, making it suitable for synthesizing complex cross-conjugated polyenes and related structures, including propargyl-substituted cyclohexanes.

Nucleophilic Substitution and Alkylation

Another synthetic route involves the nucleophilic substitution of halogenated cyclohexane derivatives with propargyl nucleophiles, followed by methylation steps to introduce the 1,1-dimethyl substitution.

- Preparation of a halogenated cyclohexane intermediate (e.g., 3-bromo-1,1-dimethylcyclohexane).

- Reaction with propargyl reagents such as propargyl bromide or propargyl lithium in anhydrous ether or tetrahydrofuran at low temperatures (0 °C to room temperature).

- Subsequent methylation using methyl iodide (MeI) in the presence of sodium hydride (NaH) to install the two methyl groups at the 1-position.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenated intermediate | 3-bromo-1,1-dimethylcyclohexane | - | Starting material |

| Propargyl substitution | Propargyl bromide, anhydrous Et₂O, 0 °C | 79% | White solid product obtained |

| Methylation | NaH (60% mineral oil), MeI, THF, 0 °C to RT | 81% | Colorless oil product |

This sequence enables precise control over substitution patterns and is well-documented for similar cycloalkane derivatives.

Protective Group Strategies and Functional Group Manipulation

To enhance selectivity and yield, protective group chemistry is often employed during the synthesis of complex substituted cyclohexanes.

- Use of 2,2-dimethoxypropane and para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in acetone to protect diol intermediates.

- Subsequent deprotection after key synthetic steps to yield the desired propargyl-substituted cyclohexane.

Reaction Summary:

| Reagents/Conditions | Product Yield (%) | Product State |

|---|---|---|

| 2,2-Dimethoxypropane, p-TsOH·H₂O, acetone, RT, 3 h | 84% | Colorless oil |

Such strategies improve the synthetic route’s efficiency by preventing side reactions and facilitating purification.

Characterization and Analytical Data

The synthesized compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Selected Data for Propargyl-Substituted Cyclohexane Derivatives:

| Technique | Data Example | Interpretation |

|---|---|---|

| ^1H NMR (400 MHz, CDCl₃) | δ = 2.86 (d, J = 2.7 Hz, 2H), 1.95 (t, J = 2.7 Hz, 1H), 1.71 (d, J = 2.9 Hz, 6H) | Propargyl methylene and methyl protons |

| ^13C NMR (100 MHz, CDCl₃) | δ = 87.7, 79.6, 70.4 ppm | Alkyne carbons and adjacent carbons |

| HRMS (ESI) | m/z [M + Na]^+ calcd for C15H20O4Na: 287.1254; found: 287.1263 | Accurate mass confirmation |

These data confirm the presence of the propargyl group and methyl substitutions on the cyclohexane ring.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed Oxidative Coupling-Carbocyclization | Pd(OAc)₂, 1,4-benzoquinone, Na₂CO₃ | CH₃CN, 80 °C, 24 h | 81-90 | High regio- and stereoselectivity; one-pot reaction |

| Nucleophilic Substitution and Alkylation | Propargyl bromide, NaH, MeI | Et₂O or THF, 0 °C to RT | 79-81 | Precise substitution control |

| Protective Group Strategy | 2,2-Dimethoxypropane, p-TsOH·H₂O | Acetone, RT, 3 h | 84 | Prevents side reactions; facilitates purification |

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming new chemical bonds and structures. Additionally, its hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1: Physical Properties of Selected Cyclohexane Derivatives

Key Observations :

Reactivity and Catalytic Behavior

Table 2: Reactivity in Oxidation Reactions

Key Observations :

- The propargyl group in this compound may act as an electron-withdrawing group, stabilizing intermediates during oxidation .

- Methyl groups improve catalytic efficiency in the presence of HCl, as seen in methylated vanadium(IV) catalysts . In contrast, non-methylated analogs show reduced activity under similar conditions .

- Steric hindrance in 1,3-dicyclohexylpropane likely impedes catalyst access, leading to lower reactivity .

Spectroscopic Characteristics

Biologische Aktivität

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a cyclohexane ring with two methyl groups and a propynyl group attached, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as a ligand in catalytic reactions and could influence several biochemical pathways. The exact mechanisms are still under investigation but may involve modulation of enzyme activity and receptor interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound has shown potential in scavenging free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has also been examined for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Antioxidant Efficacy

In a controlled study, this compound was tested against several oxidative stress models. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with the compound compared to untreated controls. This suggests its potential utility in formulations aimed at reducing oxidative damage .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings indicated that treatment with this compound led to decreased expression of inflammatory markers such as TNF-alpha and IL-6. These results support its potential application in inflammatory diseases .

Data Tables

Q & A

Q. How do structural analogs inform comparative pharmacological studies?

- Methodological Answer : Compare with 3,3-dimethylcyclohexanamine hydrochloride (PubChem CID 12971639) in receptor-binding assays. Use SPR or ITC to quantify affinity differences. For metabolic stability, incubate with liver microsomes (CYP450 isoforms) and analyze via LC-MS/MS. Structural analogs with methoxy or amine groups highlight substituent effects on bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.